REACTION_CXSMILES
|
C([Li])(C)(C)C.CC[O:8][CH2:9][CH3:10].Br[C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][C:20]=1C)[NH:17][CH:16]=[C:15]2[CH3:22]>CN(C=O)C>[CH3:22][C:15]1[C:14]2[C:18](=[CH:19][C:20]([CH3:12])=[C:10]([CH:9]=[O:8])[CH:13]=2)[NH:17][CH:16]=1
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C(=CNC2=CC1C)C
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Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to −78° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with cold, saturated NH4Cl solution at −78° C
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with ether and hexane
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Crystallization from a CH2Cl2/hexane mixture
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CNC2=CC(=C(C=C12)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 810 mg | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |